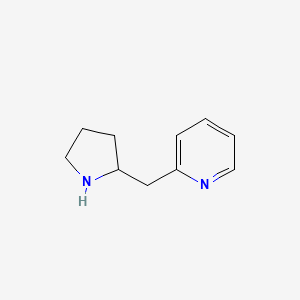

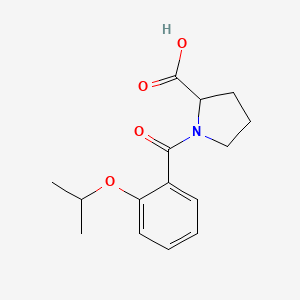

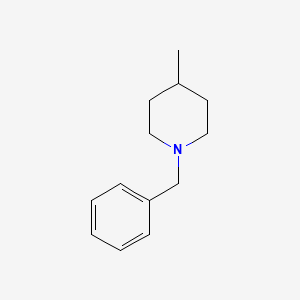

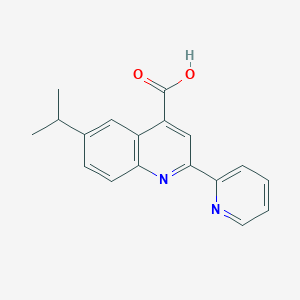

![molecular formula C11H8N2O2S B1308342 2-[(4-Nitrophenyl)sulfanyl]pyridine CAS No. 73322-01-7](/img/structure/B1308342.png)

2-[(4-Nitrophenyl)sulfanyl]pyridine

Descripción general

Descripción

2-[(4-Nitrophenyl)sulfanyl]pyridine is a compound that can be associated with the class of organic chemicals where a pyridine moiety is linked to a nitrophenyl group through a sulfanyl (-S-) connector. The presence of both the pyridine and nitrophenyl groups suggests that the compound could exhibit interesting chemical and physical properties, potentially useful in various chemical reactions and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the literature. For instance, the preparation of 1-(4-nitrophenyl methanesulfonyl) pyrrolidine was achieved through a multi-step process starting from benzyl chloride. The process involved nitration, sulfonation, chlorination, and aminolysis steps, with the final step yielding the target compound with a high yield of 98% . Although this synthesis does not directly produce 2-[(4-Nitrophenyl)sulfanyl]pyridine, the methodologies used, such as nitration and sulfonation, could be relevant for its synthesis.

Molecular Structure Analysis

While the specific molecular structure analysis of 2-[(4-Nitrophenyl)sulfanyl]pyridine is not provided, the structure can be inferred from related compounds. The molecular structure likely features a planar pyridine ring, which is a common feature in pyridine derivatives, and a nitrophenyl group which is known for its electron-withdrawing properties due to the nitro group .

Chemical Reactions Analysis

The reactivity of similar compounds has been studied, such as the reaction of 4-substituted pyridine N-oxides with p-nitrobenzenesulfenyl chloride, which resulted in various products including chloropyridinium chloride and dinitrodiphenyl disulfide . This suggests that the sulfanyl group in 2-[(4-Nitrophenyl)sulfanyl]pyridine could potentially engage in reactions leading to the formation of sulfenylated products or disulfides.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(4-Nitrophenyl)sulfanyl]pyridine can be hypothesized based on the properties of its functional groups. The nitro group is likely to confer a degree of acidity to the compound, while the pyridine ring could contribute to basicity. The presence of these opposing functional groups could result in unique solubility and reactivity characteristics. The compound's melting point, boiling point, and solubility in various solvents would be key physical properties to consider, although specific data is not provided in the cited papers .

Aplicaciones Científicas De Investigación

Modification of Electrophilic Centers

The electrophilic centers of compounds like O-4-nitrophenyl X-substituted thionobenzoates can be modified using pyridines, including derivatives of 2-[(4-Nitrophenyl)sulfanyl]pyridine. This modification influences the reaction mechanism and kinetics, as observed in a study on 4-nitrophenyl benzoate and its thionobenzoate analogs (Um et al., 2006).

Synthesis of Transparent Polyimides

Transparent polyimides with high refractive indices and small birefringences have been synthesized using thiophenyl-substituted benzidines. These materials, derived from reactions involving (4-nitrophenyl)sulfanyl compounds, demonstrate good thermomechanical stability and potential applications in electronics and optics (Tapaswi et al., 2015).

Formation of Bis(tetraphenylantimony) Pyridine-Dicarboxylate

In reactions with pentaphenylantimony, pyridine dicarboxylic acids form compounds like bis(tetraphenylantimony) pyridine-dicarboxylate. These reactions demonstrate the utility of (4-nitrophenyl)sulfanyl derivatives in synthesizing structurally unique organoantimony compounds (Gubanova et al., 2020).

Development of Nitrogen-Rich Polymers

Nitrogen-rich polymers, potentially useful for solar fuel cell applications, have been synthesized from monomers like 2,4,6-tris(4-nitrophenyl)pyridine. These materials demonstrate promising thermal stability and unique electronic properties (Prakash et al., 2017).

Synthesis of Heterocyclic Compounds

Compounds containing the 2-[(4-Nitrophenyl)sulfanyl]pyridine moiety have been used in the synthesis of various heterocyclic compounds, demonstrating a wide spectrum of potential biological activities. This highlights their significance in pharmaceutical research (Bassyouni & Fathalla, 2013).

Drug Development Applications

Pyridine-SF4-isoxazolines, featuring (4-nitrophenyl)sulfanyl derivatives, have been synthesized for potential applications in drug development. The unique properties of these compounds, such as the SF4 linkers, offer new avenues for medicinal chemistry (Maruno et al., 2022).

Synthesis of Pyridine and Fused Azolo- and Azinopyridine Derivatives

Pyridine derivatives, including those utilizing the (4-nitrophenyl)sulfanyl group, have been synthesized, demonstrating the versatility of this functional group in creating novel heterocyclic structures with potential applications in various fields of chemistry (Elneairy et al., 2010).

Green-Emitting Iridium(III) Complexes

Green-emitting iridium(III) complexes, containing (4-nitrophenyl)sulfanyl-functionalized ligands, have been developed. These complexes exhibit high photoluminescence quantum yields and potential applications in optoelectronics and display technologies (Constable et al., 2014).

Propiedades

IUPAC Name |

2-(4-nitrophenyl)sulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2S/c14-13(15)9-4-6-10(7-5-9)16-11-3-1-2-8-12-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPZSPAIKGULRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398802 | |

| Record name | 2-[(4-nitrophenyl)sulfanyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73322-01-7 | |

| Record name | 2-[(4-nitrophenyl)sulfanyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

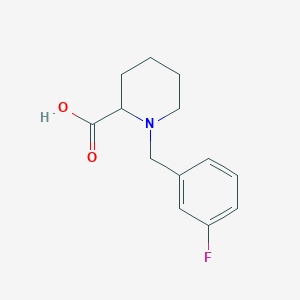

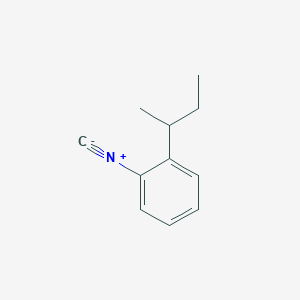

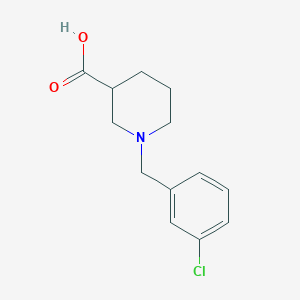

![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)